![molecular formula C10H12Se B12589562 [3-(Methylselanyl)prop-1-en-1-yl]benzene CAS No. 651054-34-1](/img/structure/B12589562.png)
[3-(Methylselanyl)prop-1-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methylselanyl)prop-1-en-1-yl]benzene: is an organoselenium compound characterized by the presence of a methylselanyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylselanyl)prop-1-en-1-yl]benzene typically involves the reaction of allylbenzene with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Methylselanyl)prop-1-en-1-yl]benzene can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the selenium atom, where nucleophiles such as thiols or amines replace the methylselanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and dichloromethane.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Thiol-substituted or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Methylselanyl)prop-1-en-1-yl]benzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
Medicine: The compound is being investigated for its potential therapeutic applications. Selenium is an essential trace element with various health benefits, and organoselenium compounds like this compound may have potential as pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Methylselanyl)prop-1-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. For example, it can modulate the activity of antioxidant enzymes like glutathione peroxidase, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
[3-(Methylthio)prop-1-en-1-yl]benzene: Similar structure but with a sulfur atom instead of selenium.
[3-(Methylselanyl)prop-1-en-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[3-(Methylselanyl)prop-1-en-1-yl]phenol: Similar structure but with a phenol group instead of benzene.
Uniqueness: [3-(Methylselanyl)prop-1-en-1-yl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
651054-34-1 |
|---|---|
Molekularformel |
C10H12Se |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
3-methylselanylprop-1-enylbenzene |
InChI |
InChI=1S/C10H12Se/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
LQDPEBRXFBTKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


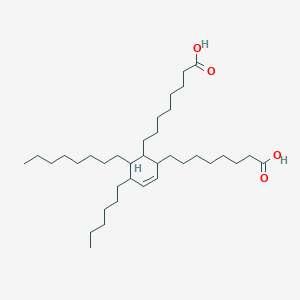
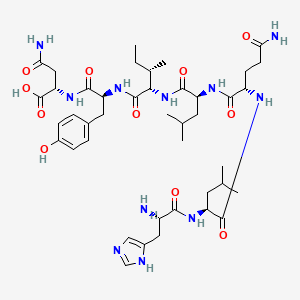
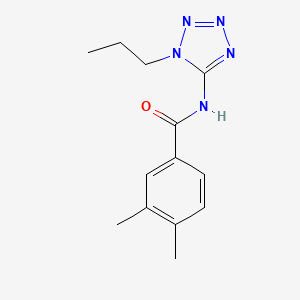
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
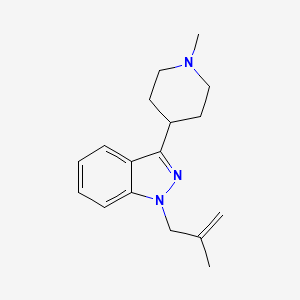

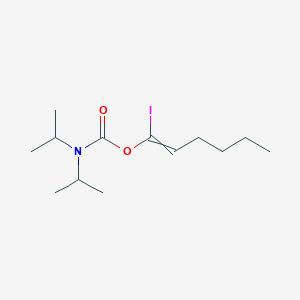
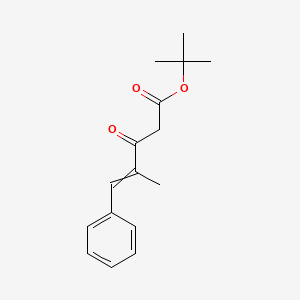
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
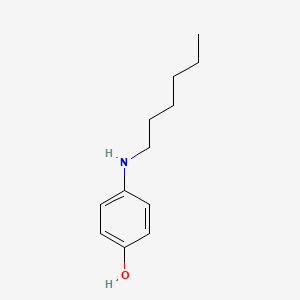
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
